molecular formula C15H18N4O B13535737 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one

3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one

Cat. No.: B13535737
M. Wt: 270.33 g/mol
InChI Key: IKHDDCOXRIGHGX-UHFFFAOYSA-N
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Description

3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one is a complex organic compound with a unique structure that includes an azidomethyl group, a benzyl group, and an octahydrocyclopenta[c]pyrrol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one typically involves multi-step organic reactions. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, the synthesis may start with the preparation of a suitable precursor, such as a 2-benzyl-1,5-dicarbonyl compound, followed by cyclization under acidic conditions to form the octahydrocyclopenta[c]pyrrol-4-one core. The azidomethyl group can be introduced through nucleophilic substitution reactions using azide reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the azidomethyl group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the azidomethyl group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrol-4-one derivatives.

Scientific Research Applications

3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.

    Biology: It may serve as a probe for studying biological processes, such as enzyme interactions or cellular signaling pathways.

    Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers or catalysts.

Mechanism of Action

The mechanism of action of 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful for bioconjugation and labeling studies. Additionally, the benzyl group and pyrrol-4-one core can interact with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one is unique due to its combination of an azidomethyl group, a benzyl group, and an octahydrocyclopenta[c]pyrrol-4-one core

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

3a-(azidomethyl)-2-benzyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrol-4-one

InChI

InChI=1S/C15H18N4O/c16-18-17-10-15-11-19(8-12-4-2-1-3-5-12)9-13(15)6-7-14(15)20/h1-5,13H,6-11H2

InChI Key

IKHDDCOXRIGHGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1CN(C2)CC3=CC=CC=C3)CN=[N+]=[N-]

Origin of Product

United States

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